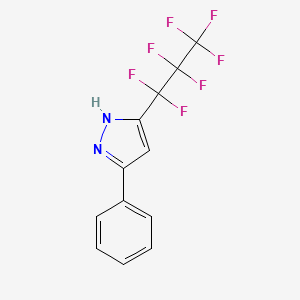

5-(1,1,2,2,3,3,3-heptafluoropropyl)-3-phenyl-1H-pyrazole

Descripción

Propiedades

IUPAC Name |

5-(1,1,2,2,3,3,3-heptafluoropropyl)-3-phenyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F7N2/c13-10(14,11(15,16)12(17,18)19)9-6-8(20-21-9)7-4-2-1-3-5-7/h1-6H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZKFJUIBEKMWRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)C(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F7N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379292 | |

| Record name | 5-(Heptafluoropropyl)-3-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54864-78-7 | |

| Record name | 5-(Heptafluoropropyl)-3-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 54864-78-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Aplicaciones Científicas De Investigación

5-(1,1,2,2,3,3,3-heptafluoropropyl)-3-phenyl-1H-pyrazole is a pyrazole derivative known for its unique structure, which includes a heptafluoropropyl group. It has a molecular formula of C12H7F7N2 and a molecular weight of 312.19 g/mol . This compound typically exhibits a purity of around 95%. It is classified under the United Nations GHS hazard class as an irritant, with specific warnings for skin and eye irritation.

Key Features

- Molecular Formula: C12H7F7N2

- Molecular Weight: 312.19 g/mol

- CAS Number: 54864-78-7

- Purity: Typically around 95%

- Hazard Classification: Irritant (UN GHS)

Names and Identifiers

- IUPAC Name: 5-(1,1,2,2,3,3,3-heptafluoropropyl)-3-phenyl-1H-pyrazole

- InChI: InChI=1S/C12H7F7N2/c13-10(14,11(15,16)12(17,18)19)9-6-8(20-21-9)7-4-2-1-3-5-7/h1-6H,(H,20,21)

- InChIKey: JZKFJUIBEKMWRF-UHFFFAOYSA-N

- SMILES: C1=CC=C(C=C1)C2=NNC(=C2)C(C(C(F)(F)F)(F)F)(F)F

Applications in Scientific Research

This compound is a useful research compound with potential applications in scientific research.

The uniqueness of this compound lies in its specific heptafluoropropyl group combined with the pyrazole framework. This combination may result in distinct physicochemical properties and biological activities that set it apart from other similar compounds. Further research will be essential to fully understand its potential advantages over related compounds.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The following table summarizes key differences between the target compound and its analogs:

Key Research Findings

Electronic and Steric Effects

- Fluorinated Alkyl Groups : The heptafluoropropyl group in the target compound and its brominated analog () introduces strong electron-withdrawing effects, which may stabilize the pyrazole ring against nucleophilic attack. This contrasts with the trifluoromethyl (CF3) group in , which provides similar electronic effects but with reduced steric bulk .

- Aromatic Substitutents : The phenyl group at the 3-position in the target compound likely enhances π-π stacking interactions, as seen in related pyrazoles (e.g., ). Replacement with polyfluorinated aryl groups (e.g., 3,5-difluorophenyl in ) increases hydrophobicity and may improve bioavailability in medicinal contexts .

Spectroscopic and Analytical Data

- NMR and IR Trends : The thiadiazole analog () shows characteristic IR peaks at 1680 cm⁻¹ (C=O stretch) and 1228 cm⁻¹ (C-F stretch), while pyrazole derivatives typically display aromatic C-H stretches near 3056 cm⁻¹. The target compound’s absence of a carbonyl group would result in a simpler IR profile .

- Elemental Analysis : The brominated pyrazole () and thiadiazole () show close alignment between calculated and found values for C, H, N, and S, suggesting high synthetic purity—a critical benchmark for the target compound .

Métodos De Preparación

Pyrazole Core Construction via Hydrazine Condensation

- The classical approach to pyrazoles involves the condensation of hydrazine derivatives with 1,3-dicarbonyl compounds or their equivalents.

- For the specific substitution pattern, a suitable diketone or equivalent precursor bearing the heptafluoropropyl substituent at the 5-position and a phenyl substituent at the 3-position is required.

- Reaction with hydrazine or substituted hydrazines leads to cyclization and formation of the pyrazole ring.

Preparation of Heptafluoropropyl-Substituted Precursors

- The heptafluoropropyl group is typically introduced via haloalkylation or fluorinated alkylation reactions on aromatic or aliphatic precursors.

- According to patent US5910597A, haloalkyl-substituted diketones can be prepared by reacting ketones with haloalkyl esters in the presence of bases, yielding 4-halo-1-phenyl-butane-1,3-diones or their tautomers, which are key intermediates for pyrazole synthesis.

- For heptafluoropropyl specifically, heptafluoropropyl esters or halides can be used as alkylating agents.

One-Pot Synthesis Methodology

- The process described in US5910597A highlights a one-pot synthesis where the diketone intermediate is formed and then directly reacted with aryl hydrazines to yield 3-haloalkyl-1H-pyrazoles, which can be adapted for heptafluoropropyl substituents.

- This method is efficient and suitable for scale-up, avoiding isolation of intermediates.

Specific Preparation Method for 5-(1,1,2,2,3,3,3-Heptafluoropropyl)-3-phenyl-1H-pyrazole

Stepwise Synthetic Route

| Step | Reaction Type | Reagents and Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of 4-heptafluoropropyl-1-phenyl-butane-1,3-dione | Ketone (acetophenone or derivative) + heptafluoropropyl ester + base (e.g., sodium hydride or alkoxide) in aprotic solvent (e.g., THF) | Formation of diketone intermediate with heptafluoropropyl substitution |

| 2 | Cyclization with Phenylhydrazine | Diketone intermediate + phenylhydrazine or salt in solvent (ethanol, acetic acid) under reflux | Formation of 5-(heptafluoropropyl)-3-phenyl-1H-pyrazole via condensation and ring closure |

| 3 | Purification | Recrystallization or chromatography | Pure target pyrazole compound |

Reaction Conditions and Optimization

- The base used in step 1 must be strong enough to deprotonate the ketone and promote nucleophilic attack on the haloalkyl ester.

- Solvent choice affects solubility and reaction rate; polar aprotic solvents favor the alkylation step.

- The hydrazine condensation typically occurs under reflux conditions to ensure complete cyclization.

- Reaction times vary from several hours to overnight depending on scale and temperature.

Alternative Synthetic Routes and Variations

- Some methods use 3-alkoxyacrylic esters reacted with methylhydrazine or ethylhydrazine to yield substituted pyrazoles, as shown in patent US6392058B1, which can be adapted for heptafluoropropyl substituents by modifying the alkoxy group.

- Halogenated intermediates such as 4-bromo-3-(heptafluoropropyl)-5-phenyl-1H-pyrazole can be synthesized via bromination of the pyrazole ring post-cyclization, providing a handle for further functionalization.

- Continuous flow reactors have been suggested to improve yields and reproducibility for such multi-step syntheses, although specific data for this compound is limited.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The heptafluoropropyl substituent is typically introduced early in the synthesis to avoid instability under harsh conditions.

- The one-pot diketone formation and cyclization method is preferred for industrial-scale synthesis due to its operational simplicity and cost-effectiveness.

- Purity and yield optimization depend on reaction time, temperature, and choice of solvent/base.

- Safety precautions are necessary due to the reactivity of hydrazines and fluorinated reagents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing 5-(1,1,2,2,3,3,3-heptafluoropropyl)-3-phenyl-1H-pyrazole?

- Methodology : Multi-step cyclization reactions are commonly employed. For fluorinated pyrazoles, cyclocondensation of heptafluoropropyl-substituted ketones or aldehydes with phenylhydrazine derivatives under acidic or basic conditions is a viable approach. For example, hydrazine derivatives can react with fluorinated carbonyl precursors in refluxing methanol with catalytic HCl, followed by purification via column chromatography .

- Key Considerations : Fluorinated precursors may require anhydrous conditions due to moisture sensitivity. Reaction temperature and stoichiometry must be optimized to avoid side products (e.g., regioisomers).

Q. How can the structure and purity of this compound be validated?

- Analytical Techniques :

- NMR Spectroscopy : NMR is critical for confirming the presence and position of fluorine atoms. NMR can resolve phenyl and pyrazole protons.

- X-ray Crystallography : Single-crystal analysis (e.g., as in ) provides definitive structural confirmation, including bond angles and intermolecular interactions .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns of fluorine-rich compounds.

Q. What are the stability considerations for this compound under laboratory conditions?

- Stability Profile : Fluorinated pyrazoles are typically thermally stable but may degrade under prolonged UV exposure or in polar protic solvents. Storage in inert atmospheres (argon) at −20°C in amber vials is recommended.

- Decomposition Pathways : Hydrolysis of the heptafluoropropyl group in acidic/basic media should be monitored via periodic NMR .

Advanced Research Questions

Q. How can regioselectivity be controlled during pyrazole ring formation with bulky fluorinated substituents?

- Mechanistic Insight : Steric and electronic effects dominate. The heptafluoropropyl group, being electron-withdrawing and bulky, directs hydrazine attack to the less hindered position. Computational modeling (DFT) can predict regiochemical outcomes by analyzing transition-state energies .

- Experimental Optimization : Use of Lewis acids (e.g., ZnCl) or microwave-assisted synthesis enhances regioselectivity and reduces reaction time .

Q. What computational methods are suitable for studying the electronic effects of the heptafluoropropyl group?

- Approaches :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects on the pyrazole ring.

- Molecular Dynamics : Simulate solvent interactions to predict solubility trends in fluorophobic solvents (e.g., hexane) .

- Validation : Correlate computational results with experimental data (e.g., Hammett constants derived from NMR shifts) .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved?

- Troubleshooting Workflow :

Confirm sample purity via HPLC or TLC.

Perform variable-temperature NMR to detect dynamic processes (e.g., fluorine exchange).

Compare with structurally analogous compounds (e.g., trifluoromethyl pyrazoles in or 14) .

Q. What strategies are effective for enhancing the compound’s solubility in aqueous media for biological assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.